3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of methoxy groups, a tetrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a tetrazole derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,4-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl group.
Uniqueness
3,4-Dimethoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-25-13-6-4-12(5-7-13)22-17(19-20-21-22)11-18-28(23,24)14-8-9-15(26-2)16(10-14)27-3/h4-10,18H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYUPFHIQPYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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